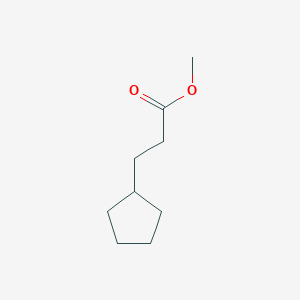
Methyl 3-cyclopentylpropanoate
Overview
Description
Methyl 3-cyclopentylpropanoate is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-cyclopentylpropanoate (CAS No. 4300-02-1) is an organic compound characterized by its unique cyclopentyl structure attached to a propanoate moiety. Despite limited direct studies on its biological activity, its structural features suggest potential interactions with biological systems, particularly in pharmacological contexts.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C10H18O2
- Molecular Weight : 170.25 g/mol
The compound can be represented structurally as follows:
This structure allows for potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, similar to other compounds within its structural class. The cyclopentyl group may enhance binding affinity to certain receptors or enzymes, potentially modulating their activity. This modulation can result in various biological effects, although specific studies detailing these interactions are sparse.
Potential Biological Activities
- Enzyme Modulation : Methyl esters like this compound often exhibit enzyme inhibition or activation properties due to their structural similarities to substrate analogs.
- Neuroprotective Effects : Given the structural characteristics, there is speculation about neuroprotective properties, which could make it a candidate for neurological disorder treatments.
- Flavoring Agent : While primarily noted for its use in flavoring, the compound's interaction with taste receptors could imply a broader range of sensory modulation activities.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Methyl 3-amino-3-cyclopentylpropanoate | Contains an amino group | Exhibits neuroprotective effects; potential kinase inhibition |
| Methyl 3-amino-3-cyclohexylpropanoate | Cyclohexyl group instead of cyclopentyl | Different biological activities due to structural variation |
| Ethyl 3-amino-2-(cyclopropylmethyl)propanoate | Cyclopropyl group included | Smaller ring size may influence reactivity |
This comparative analysis highlights how slight variations in structure can lead to significant differences in biological activity.
Properties
IUPAC Name |
methyl 3-cyclopentylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-11-9(10)7-6-8-4-2-3-5-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPDDJMBTHHHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515855 | |
| Record name | Methyl 3-cyclopentylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4300-02-1 | |
| Record name | Methyl 3-cyclopentylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















